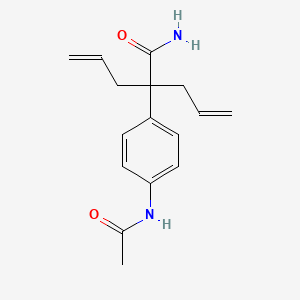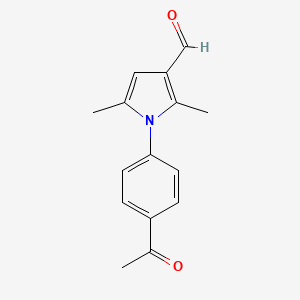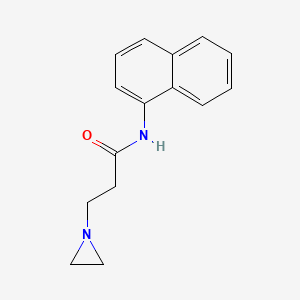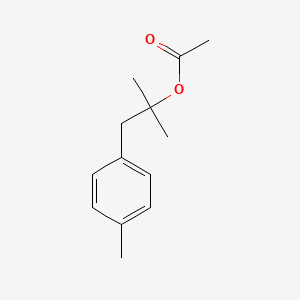
alpha,alpha,4-Trimethylphenethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha,4-Trimethylphenethyl acetate is an organic compound with the molecular formula C12H16O2. It is a colorless liquid that is used in various industrial and research applications. This compound is known for its pleasant floral odor, making it a valuable ingredient in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,4-Trimethylphenethyl acetate typically involves the esterification of alpha,alpha,4-Trimethylphenethyl alcohol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The raw materials are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,alpha,4-Trimethylphenethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is alpha,alpha,4-Trimethylphenylacetic acid.
Reduction: The major product is alpha,alpha,4-Trimethylphenethyl alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Alpha,alpha,4-Trimethylphenethyl acetate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug delivery.
Industry: It is widely used in the fragrance industry due to its pleasant odor, and in the production of various consumer products.
Mécanisme D'action
The mechanism of action of alpha,alpha,4-Trimethylphenethyl acetate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release alpha,alpha,4-Trimethylphenethyl alcohol and acetic acid. The alcohol can then interact with various cellular pathways, potentially influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha,alpha-Dimethylphenethyl acetate
- Alpha,alpha,4-Trimethylbenzyl acetate
- Alpha,alpha,4-Trimethylphenylpropionate
Uniqueness
Alpha,alpha,4-Trimethylphenethyl acetate is unique due to its specific structural features, which impart distinct chemical and physical properties. Its pleasant floral odor sets it apart from other similar compounds, making it particularly valuable in the fragrance industry. Additionally, its reactivity and stability under various conditions make it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
71617-15-7 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
[2-methyl-1-(4-methylphenyl)propan-2-yl] acetate |
InChI |
InChI=1S/C13H18O2/c1-10-5-7-12(8-6-10)9-13(3,4)15-11(2)14/h5-8H,9H2,1-4H3 |
Clé InChI |
ZZRMFTYRQORIEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C)(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


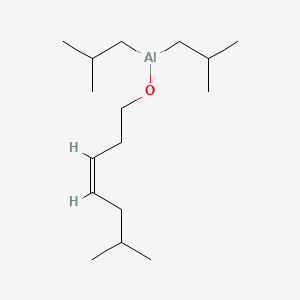
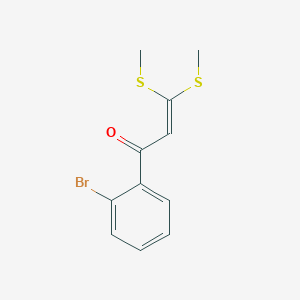
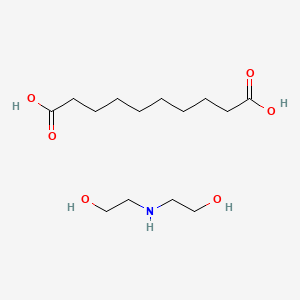
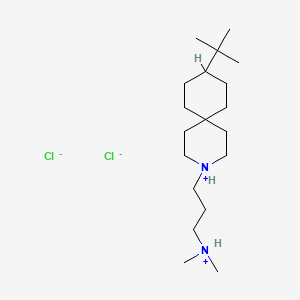
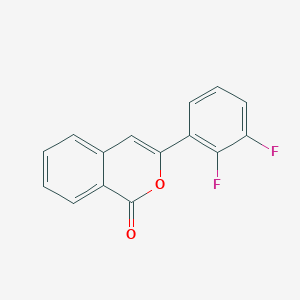
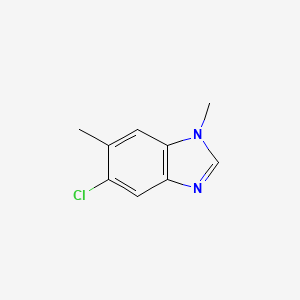
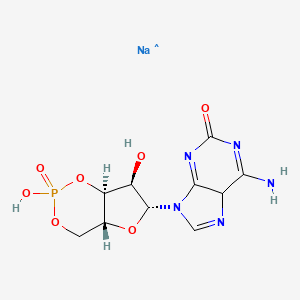
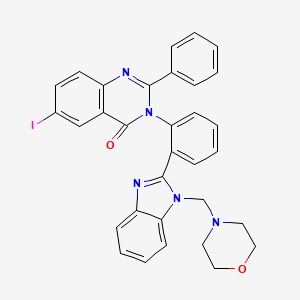
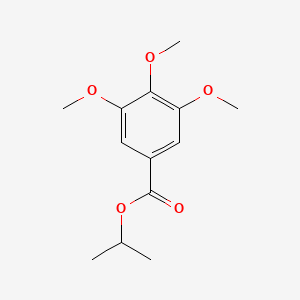
![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
